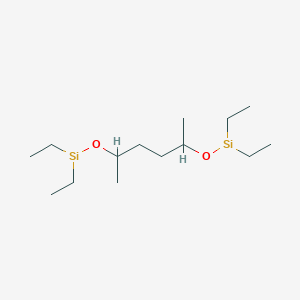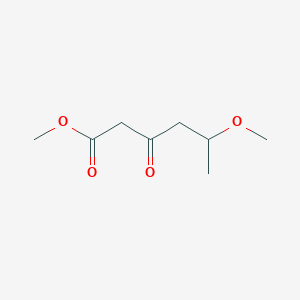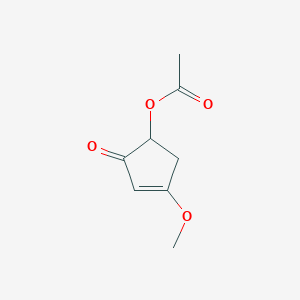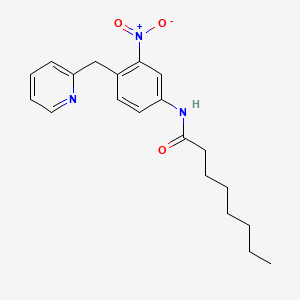
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is a complex organic compound that features both amide and nitro functional groups This compound is notable for its unique structure, which includes a pyridine ring attached to a nitro-substituted phenyl group, further connected to an octanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multiple steps:
Formation of Pyridinylmethyl Group: The pyridine ring is introduced via a Friedel-Crafts alkylation reaction, where pyridine is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the nitro-substituted pyridinylmethyl phenyl compound with octanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogens (Cl2, Br2) in the presence of iron(III) chloride (FeCl3) for halogenation.
Major Products
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学的研究の応用
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
類似化合物との比較
Similar Compounds
Benzamide: Similar amide structure but lacks the nitro and pyridinylmethyl groups.
Nitrobenzene: Contains a nitro group on a benzene ring but lacks the amide and pyridinylmethyl groups.
Pyridine: Contains the pyridine ring but lacks the nitro and amide groups.
Uniqueness
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and amide groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
特性
CAS番号 |
63233-54-5 |
|---|---|
分子式 |
C20H25N3O3 |
分子量 |
355.4 g/mol |
IUPAC名 |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]octanamide |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-4-5-6-10-20(24)22-18-12-11-16(19(15-18)23(25)26)14-17-9-7-8-13-21-17/h7-9,11-13,15H,2-6,10,14H2,1H3,(H,22,24) |
InChIキー |
RCYAWNULQXJOCU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


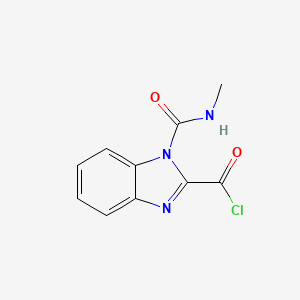
![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
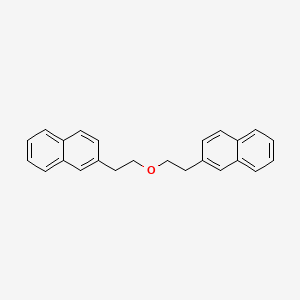

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
